molecular formula C28H37NO7 B11446365 3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11446365
M. Wt: 499.6 g/mol
InChI Key: PXZHVBDNQFBZRQ-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound with a molecular formula of C28H37NO7. This compound is part of the quinoline family and is characterized by its unique structure, which includes multiple functional groups such as ethoxyethyl, butoxyphenyl, and dimethyl groups. It has a significant molecular weight of 499.596 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

    2-ethoxyethyl 4-(2-butoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares similar functional groups but differs in the core structure.

    Other quinoline derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

3-(2-Ethoxyethyl) 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate stands out due to its specific combination of functional groups and the resulting chemical properties. Its unique structure allows for diverse applications and interactions with various molecular targets .

Properties

Molecular Formula

C28H37NO7

Molecular Weight

499.6 g/mol

IUPAC Name

3-O-(2-ethoxyethyl) 6-O-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H37NO7/c1-6-8-13-35-21-12-10-9-11-19(21)24-23(28(32)36-15-14-34-7-2)18(4)29-20-16-17(3)22(27(31)33-5)26(30)25(20)24/h9-12,17,22,24,29H,6-8,13-16H2,1-5H3

InChI Key

PXZHVBDNQFBZRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OCCOCC)C

Origin of Product

United States

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